molecular formula C17H21N5OS B5563359 (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5563359
M. Wt: 343.4 g/mol
InChI Key: ZUIHRDMCKAGHJX-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is 343.14668148 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mannich Reaction in Heterocycle Synthesis

A review by Dotsenko et al. (2019) explores the Mannich reaction in synthesizing various heterocycles, including 1,3,5-thiadiazines and diazabicyclo[3.3.1]nonanes. This reaction is crucial for creating compounds with potential biological activities, such as antiviral and anti-inflammatory properties (Dotsenko et al., 2019).

Potential Treatment for Cognitive Disorders

O’Donnell et al. (2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist, closely related to the chemical structure , as a potential treatment for cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This compound exhibited high oral bioavailability and brain penetration, which is vital for treating such neurological conditions (O’Donnell et al., 2010).

Aminomethylation of Thiolates

Research by Dotsenko et al. (2007) involved the aminomethylation of thiolates leading to derivatives of diazabicyclo[3.3.1]nonane. This synthesis method could be relevant for developing new functional compounds with potential pharmaceutical applications (Dotsenko et al., 2007).

Ionic Liquid Applications in Synthesis

Shirini et al. (2017) demonstrated the use of DABCO-based ionic liquids in synthesizing biologically active compounds, highlighting the versatility of diazabicyclo compounds in pharmaceutical manufacturing (Shirini et al., 2017).

Ligands with Cytotoxic Activity

Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from diazabicyclo[3.2.2]nonane, demonstrating high receptor affinity and cytotoxic activity against human tumor cell lines. This indicates the potential of such compounds in cancer treatment (Geiger et al., 2007).

Influence on Nicotinic Acetylcholine Receptors

Eibl et al. (2013) studied compounds based on the 3,7-diazabicyclo[3.3.1]nonane scaffold, finding that they interact with nicotinic acetylcholine receptors, which could be significant in developing treatments for neurological disorders (Eibl et al., 2013).

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-20-14(11-24-12)7-16(23)22-9-13-3-4-15(22)10-21(8-13)17-18-5-2-6-19-17/h2,5-6,11,13,15H,3-4,7-10H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHRDMCKAGHJX-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.